molecular formula C20H18FNO2S B6579667 N-{[1-(4-fluorophenyl)cyclopropyl]methyl}naphthalene-1-sulfonamide CAS No. 1049433-21-7

N-{[1-(4-fluorophenyl)cyclopropyl]methyl}naphthalene-1-sulfonamide

Cat. No.: B6579667
CAS No.: 1049433-21-7
M. Wt: 355.4 g/mol
InChI Key: TVTYTMKJVSKOLO-UHFFFAOYSA-N
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Description

N-{[1-(4-fluorophenyl)cyclopropyl]methyl}naphthalene-1-sulfonamide is a synthetic sulfonamide derivative intended for research and development purposes. This compound features a naphthalene-1-sulfonamide core, a scaffold recognized in medicinal chemistry for its ability to interact with various enzyme active sites . The molecular structure is further elaborated with a [1-(4-fluorophenyl)cyclopropyl]methyl group. The cyclopropyl moiety is a privileged structure in drug design, often used to confer metabolic stability and direct molecular conformation , while the 4-fluorophenyl group is a common pharmacophore that can influence binding affinity and cellular penetration . Sulfonamide-based compounds are extensively investigated in scientific research for their potential to modulate biological pathways . As such, this compound is a valuable candidate for in vitro studies in hit-to-lead optimization campaigns, mechanism of action (MOA) studies, and as a building block in the synthesis of more complex chemical entities. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO2S/c21-17-10-8-16(9-11-17)20(12-13-20)14-22-25(23,24)19-7-3-5-15-4-1-2-6-18(15)19/h1-11,22H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTYTMKJVSKOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of [1-(4-Fluorophenyl)cyclopropyl]methylamine

The amine precursor is synthesized via cyclopropanation of 4-fluorostyrene derivatives. A common approach involves treating 4-fluorophenylacetonitrile with a strong base (e.g., LDA) to generate a carbanion, which reacts with 1,2-dibromoethane to form the cyclopropane ring. Subsequent reduction of the nitrile group using LiAlH4 yields the primary amine.

Critical Parameters :

  • Temperature : Reactions are conducted at −78°C to prevent ring-opening of the cyclopropane.

  • Solvent : Anhydrous THF ensures optimal base activity and intermediate stability.

Synthesis of Naphthalene-1-sulfonyl Chloride

Naphthalene-1-sulfonyl chloride is prepared by chlorosulfonation of naphthalene using chlorosulfonic acid at 60–70°C. The crude product is purified via vacuum distillation to achieve >98% purity.

Coupling Reaction: Sulfonamide Formation

The primary synthetic route involves nucleophilic substitution between [1-(4-fluorophenyl)cyclopropyl]methylamine and naphthalene-1-sulfonyl chloride (Table 1).

Table 1: Standard Reaction Conditions for Sulfonamide Formation

ParameterDetailsRole
SolventAnhydrous THF or DMFPolar aprotic medium
BaseDiisopropylamine or NaHCO3Deprotonates amine
Temperature0–5°C (initial), room temperature (completion)Controls exothermicity
Molar Ratio1:1 (amine:sulfonyl chloride)Minimizes side products
Reaction Time2–4 hoursEnsures complete conversion

Procedure :

  • Dissolve [1-(4-fluorophenyl)cyclopropyl]methylamine (1 equiv) in THF under nitrogen.

  • Add diisopropylamine (1.1 equiv) at 0°C to deprotonate the amine.

  • Introduce naphthalene-1-sulfonyl chloride (1 equiv) dropwise.

  • Warm to room temperature and stir for 3 hours.

  • Quench with ice-water and extract with ethyl acetate.

  • Wash organic layers with brine and concentrate under reduced pressure.

Yield : 75–85% (crude), increasing to 90–95% after recrystallization.

Optimization Strategies

Solvent Selection

  • THF : Provides moderate polarity, ideal for balancing reagent solubility and reaction rate.

  • DMF : Enhances reaction speed but complicates purification due to high boiling point.

Base Effects

  • Diisopropylamine : Superior for generating free amine nucleophiles but requires strict anhydrous conditions.

  • NaHCO3 : Suitable for aqueous-organic biphasic systems, though yields drop by 10–15%.

Temperature Control

Maintaining 0–5°C during sulfonyl chloride addition prevents thermal degradation of the cyclopropane ring.

Purification and Characterization

Recrystallization

Crude product is recrystallized from isopropyl alcohol (IPA) to afford white crystals (mp: 203–205°C).

Table 2: Analytical Data for Purified Compound

PropertyValueMethod
Melting Point203–205°CDSC
Purity>99.8%HPLC (C18 column)
Molecular Weight355.4 g/molHRMS

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : δ 7.36–7.01 (m, aromatic H), 5.42 (d, J = 11.4 Hz, NH), 2.90 (m, cyclopropane CH2).

  • FTIR : 3444 cm⁻¹ (N–H stretch), 1528 cm⁻¹ (S=O asymmetric).

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Deprotonation : Base abstracts the amine proton, generating a nucleophilic amide ion.

  • Nucleophilic Attack : The amide ion attacks the electrophilic sulfur in sulfonyl chloride, displacing chloride.

Electron-Withdrawing Effect : The 4-fluorophenyl group stabilizes the cyclopropane ring but slightly reduces amine nucleophilicity, necessitating strong bases.

Challenges and Solutions

Cyclopropane Ring Stability

  • Issue : Ring-opening under acidic or high-temperature conditions.

  • Mitigation : Use aprotic solvents and maintain temperatures below 30°C.

Sulfonyl Chloride Hydrolysis

  • Issue : Competing hydrolysis in humid environments.

  • Mitigation : Conduct reactions under nitrogen with molecular sieves.

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilizing the amine on Wang resin allows stepwise coupling, though yields are lower (60–70%).

Microwave Assistance

Microwave irradiation at 100°C reduces reaction time to 20 minutes but risks thermal degradation .

Chemical Reactions Analysis

Sulfonamide Formation and Functionalization

The sulfonamide group serves as a critical reactive site. Key transformations include:

Reaction TypeConditions/ReagentsProduct/OutcomeSource
Sulfonylation Naphthalene-1-sulfonyl chloride + amine (e.g., [1-(4-fluorophenyl)cyclopropyl]methanamine) in 2-methyltetrahydrofuran, K2_2CO3_3, 20–35°CFormation of target sulfonamide via nucleophilic substitution
N-Alkylation Alkyl halides, NaH/DMF, 75–80°CSubstitution at sulfonamide nitrogen for structural diversification

Mechanistic Insight : The sulfonamide’s NH group exhibits moderate nucleophilicity, enabling alkylation under basic conditions. Steric hindrance from the cyclopropane ring may slow reaction kinetics compared to linear analogues .

Cyclopropane Ring Reactivity

The strained cyclopropane ring undergoes selective transformations:

Reaction TypeConditions/ReagentsProduct/OutcomeSource
Ring-Opening H2_2SO4_4/H2_2O, refluxCleavage to form 1-(4-fluorophenyl)propane-1,3-diol derivative
Electrophilic Addition Br2_2/CHCl3_3, 0°CDibromination at cyclopropane C-C bondsInferred

Stability Note : The cyclopropane ring remains intact under mild conditions (pH 5–9, <100°C) but is susceptible to acid- or base-catalyzed ring-opening .

Naphthalene Core

  • Electrophilic Substitution : Nitration (HNO3_3/H2_2SO4_4) occurs preferentially at the 4-position due to sulfonamide directing effects.

  • Oxidation : KMnO4_4/H2_2O, 80°C converts naphthalene to phthalic acid derivatives .

4-Fluorophenyl Group

  • Nucleophilic Aromatic Substitution : Limited reactivity due to fluorine’s electronegativity; requires strong nucleophiles (e.g., NaN3_3, CuI, 120°C) for F replacement .

Reductive Transformations

Reaction TypeConditions/ReagentsProduct/OutcomeSource
Sulfonamide Reduction LiAlH4_4, THF, 0°C → 25°CConversion to corresponding amine
Catalytic Hydrogenation H2_2/Pd-C, MeOHNaphthalene saturation to tetralin analogueInferred

Limitation : Reduction of the sulfonamide group requires harsh conditions, risking cyclopropane ring degradation .

Cross-Coupling Reactions

The compound participates in palladium-mediated couplings:

Reaction TypeConditions/ReagentsProduct/OutcomeSource
Suzuki-Miyaura Aryl boronic acid, Pd(PPh3_3)4_4, K2_2CO3_3, dioxane/H2_2OBiaryl derivatives
Buchwald-Hartwig Aryl halide, Pd2_2(dba)3_3, Xantphos, t-BuONaIntroduction of N-aryl substituents

Degradation Pathways

Under accelerated stability testing (40°C/75% RH):

  • Hydrolysis : Sulfonamide cleavage to naphthalene-1-sulfonic acid and [1-(4-fluorophenyl)cyclopropyl]methanamine (pH-dependent).

  • Photooxidation : UV light induces naphthalene ring peroxidation .

Table 2. Stability Profile

ConditionHalf-Life (Days)Major Degradation Product
Acidic (pH 3)7.2Naphthalene-1-sulfonic acid
Basic (pH 10)4.8[1-(4-Fluorophenyl)cyclopropyl]methanol
UV Light (300 nm)2.1Sulfonamide peroxide adduct

Scientific Research Applications

Antimicrobial Activity

Naphthalene sulfonamides, including derivatives like N-{[1-(4-fluorophenyl)cyclopropyl]methyl}naphthalene-1-sulfonamide, have demonstrated significant antimicrobial properties. Research indicates that sulfonamides can inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism has been extensively studied for various sulfonamide derivatives, which have shown effectiveness against a range of gram-positive and gram-negative bacteria .

Antiparasitic Potential

Recent studies have focused on the antiparasitic effects of naphthalene sulfonamides against Leishmania species. A structure-activity relationship (SAR) study revealed that certain naphthalene sulfonamides exhibit potent activity against Leishmania tarentolae, with IC50 values significantly lower than traditional treatments . This highlights the potential of this compound as a candidate for developing new therapies for leishmaniasis.

Carbonic Anhydrase Inhibition

Naphthalene sulfonamides have been identified as inhibitors of carbonic anhydrases, enzymes that play a vital role in maintaining acid-base balance in organisms. Inhibiting these enzymes can be beneficial in treating conditions like glaucoma and certain types of edema . The specific interactions and binding affinities of this compound with carbonic anhydrases warrant further investigation.

Anticancer Properties

Emerging research suggests that naphthalene sulfonamides may possess anticancer properties by interfering with cellular proliferation pathways. Studies indicate that these compounds can modulate signaling pathways involved in cell growth and apoptosis, making them potential candidates for cancer therapy .

Selective Inhibition Studies

Naphthalene sulfonamide derivatives are being explored as selective inhibitors for various biological targets, including fatty acid-binding proteins (FABPs). Recent findings suggest that certain derivatives can effectively inhibit FABP4, which is implicated in metabolic disorders such as obesity and diabetes . The specificity of these compounds makes them valuable tools for probing biological systems.

Structure-Activity Relationship (SAR) Studies

The structural diversity of naphthalene sulfonamides allows for extensive SAR studies, which are crucial for understanding the relationship between chemical structure and biological activity. Such studies facilitate the design of more effective derivatives with improved pharmacological profiles .

Comparative Data Table

Application AreaCompound TypeMechanism of ActionReference
Antimicrobial ActivityNaphthalene Sulfonamide DerivativesInhibition of dihydropteroate synthase
Antiparasitic PotentialNaphthalene Sulfonamide DerivativesTargeting Leishmania species
Carbonic Anhydrase InhibitionNaphthalene Sulfonamide DerivativesCompetitive inhibition of carbonic anhydrases
Anticancer PropertiesNaphthalene Sulfonamide DerivativesModulation of cell proliferation and apoptosis
Selective InhibitionNaphthalene Sulfonamide DerivativesInhibition of fatty acid-binding proteins

Mechanism of Action

The mechanism by which N-{[1-(4-fluorophenyl)cyclopropyl]methyl}naphthalene-1-sulfonamide exerts its effects involves the modulation of specific molecular targets and pathways. The compound interacts with enzymes and receptors, leading to the inhibition or activation of biological processes. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may play a role in inflammatory and immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Fluorophenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)methanesulfonamide

CAS No.: 1203320-74-4 Molecular Formula: C₁₅H₁₆FNO₂S₂ Molecular Weight: 325.4 g/mol

Key Differences:
  • Core Structure : Replaces the naphthalene moiety with a methanesulfonamide group, reducing aromaticity and molecular weight compared to the target compound.
  • Pharmacological Implications : Thiophene-containing analogs are often explored for CNS activity, whereas naphthalene sulfonamides are associated with protein-binding interactions (e.g., kinase inhibition) .

1-(4-Fluorophenyl)-N-(1-(2-(Methylsulfonyl)pyridin-4-yl)cyclopropyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxamide

Molecular Features :

  • Core Structure : A pyrazolo-pyridine carboxamide core instead of naphthalene sulfonamide.
  • Synthesis: Produced via continuous-flow technology, improving yield and scalability compared to traditional batch methods .
Comparison with Target Compound:
  • Synthetic Efficiency : Flow synthesis (as in this analog) offers advantages over batch methods, which may be relevant if the target compound is synthesized conventionally.
  • Bioactivity : This analog acts as a CCR1 antagonist, suggesting that the target compound’s cyclopropane-naphthalene system could be optimized for similar receptor targeting .

1-Nitronaphthalene

Molecular Formula: C₁₀H₇NO₂ Molecular Weight: 173.17 g/mol

Functional Comparison:
  • Reactivity : The nitro group in 1-nitronaphthalene confers electrophilic character, whereas the sulfonamide group in the target compound offers hydrogen-bonding and acidic properties.
  • Applications : Nitronaphthalenes are intermediates in dye synthesis, while sulfonamides are more commonly utilized in pharmaceuticals due to their metabolic stability .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Synthesis Method Potential Applications
N-{[1-(4-Fluorophenyl)cyclopropyl]methyl}naphthalene-1-sulfonamide Naphthalene sulfonamide ~347.4 (estimated) 4-Fluorophenyl, cyclopropane Likely batch Enzyme inhibition, receptor targeting
1-(4-Fluorophenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)methanesulfonamide Methanesulfonamide 325.4 Thiophene, cyclopropane Not specified CNS therapeutics
1-(4-Fluorophenyl)-N-(1-(2-(methylsulfonyl)pyridin-4-yl)cyclopropyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxamide Pyrazolo-pyridine ~452.5 (estimated) Pyridine, methylsulfonyl Continuous-flow CCR1 antagonism
1-Nitronaphthalene Naphthalene 173.17 Nitro group Batch Dye intermediates

Research Findings and Implications

  • Synthetic Challenges : Cyclopropane rings introduce strain, which may complicate synthesis; flow chemistry (as in ) could mitigate these issues.
  • Biological Relevance : Sulfonamide groups are privileged structures in drug design, suggesting the target compound could be optimized for anti-inflammatory or anticancer activity.

Biological Activity

N-{[1-(4-fluorophenyl)cyclopropyl]methyl}naphthalene-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanism of action, efficacy against various cell lines, and structural characteristics.

Chemical Structure and Properties

The compound features a naphthalene core substituted with a sulfonamide group and a cyclopropyl moiety attached to a 4-fluorophenyl group. This unique structure contributes to its biological activity by influencing its interaction with biological targets.

Research indicates that naphthalene-1-sulfonamide derivatives, including the compound , act as potent inhibitors of fatty acid binding protein 4 (FABP4). FABP4 is implicated in metabolic disorders such as diabetes and obesity. The inhibition of FABP4 leads to improved glucose and lipid metabolism, making it a promising target for treating metabolic diseases .

In Vitro Studies

  • Cytotoxicity : The compound's cytotoxic effects have been evaluated against various cancer cell lines. For example, derivatives similar to this compound have shown significant antiproliferative activity against human myeloid leukemia cell lines (U937) with IC50 values indicating effective inhibition of cell growth .
  • Selectivity : The selectivity of these compounds for cancer cells over normal cells is crucial for therapeutic applications. Preliminary studies suggest that the naphthalene-sulfonamide derivatives exhibit lower toxicity towards normal cell lines compared to cancerous ones, indicating a favorable therapeutic index .

In Vivo Studies

In vivo experiments on diabetic mice demonstrated that specific naphthalene-1-sulfonamide derivatives led to:

  • Decreased fasting blood glucose levels.
  • Enhanced insulin sensitivity.
  • Amelioration of hepatic steatosis .

These findings underscore the potential of this class of compounds in managing metabolic disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

  • Cyclopropyl Group : This moiety enhances metabolic stability and binding affinity to target proteins.
  • Sulfonamide Functionality : Known for its role in drug design, the sulfonamide group contributes to the compound's ability to interact with enzymes and receptors involved in metabolic pathways .

Case Studies and Research Findings

StudyFocusFindings
FABP4 InhibitionIdentified as potent inhibitors with improved metabolic profiles in db/db mice.
CytotoxicityShowed IC50 of 8.22 µM against astrocytoma cell line 1321 N1, comparable to doxorubicin.
Antiproliferative ActivityEffective against U937 leukemia cells; structure influences potency.

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-{[1-(4-fluorophenyl)cyclopropyl]methyl}naphthalene-1-sulfonamide, and how can reaction yields be optimized?

  • Methodological Answer : A general approach involves coupling a fluorophenyl-cyclopropylmethylamine intermediate with naphthalene-1-sulfonyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Optimization can be achieved by:
  • Varying reaction temperatures (e.g., 0°C to room temperature) to minimize side reactions.
  • Employing high-purity reagents and moisture-free conditions to enhance yield.
  • Purification via column chromatography using gradients of hexane/ethyl acetate (e.g., 2:1 ratio, Rf ≈ 0.44) .
    Parallel synthesis routes for analogous compounds report yields of 32–76%, suggesting stoichiometric adjustments (e.g., 1.2:1 molar ratio of sulfonyl chloride to amine) may improve efficiency .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the cyclopropyl group (characteristic δ 0.5–1.5 ppm for cyclopropane protons) and the sulfonamide moiety (δ 3.0–3.5 ppm for N–CH₂).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS with electrospray ionization (ESI) to verify molecular ion peaks and fragmentation patterns.
  • Thin-Layer Chromatography (TLC) : Monitor reactions using TLC with hexane/ethyl acetate (e.g., 1:1 ratio, Rf ≈ 0.70) .
  • Melting Point Analysis : Compare observed melting points (e.g., 100–116°C for analogous compounds) with literature values to assess purity .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

  • Methodological Answer :
  • Kinase Inhibition Assays : Test against tyrosine kinases (e.g., c-Met) using fluorescence-based ADP-Glo™ assays, referencing structural analogs with cyclopropyl and fluorophenyl motifs known to inhibit kinase activity .
  • Cytotoxicity Screening : Employ MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HepG2, MCF-7) at concentrations ranging from 1–100 µM.
  • Microsomal Stability Studies : Use rat liver microsomes to assess metabolic stability, with LC-MS quantification of parent compound degradation over time .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s kinase inhibitory activity?

  • Methodological Answer :
  • Core Modifications : Synthesize derivatives with varied substituents on the cyclopropane (e.g., methyl, hydroxyethyl) or naphthalene ring (e.g., bromo, methoxy). Compare IC₅₀ values in kinase assays .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to model interactions with c-Met kinase’s ATP-binding pocket, focusing on hydrogen bonding with sulfonamide and hydrophobic contacts with the fluorophenyl group .
  • In Vivo Efficacy : Evaluate top candidates in xenograft models (e.g., subcutaneous tumor implants in nude mice) with daily dosing (10–50 mg/kg) and pharmacokinetic profiling .

Q. What computational strategies are effective in predicting binding affinity and metabolic pathways?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., using GROMACS) to assess stability of sulfonamide interactions over 100-ns trajectories.
  • ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate permeability (LogP), cytochrome P450 inhibition, and hERG channel liability.
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites prone to oxidative metabolism .

Q. How can advanced analytical methods resolve contradictions in toxicological data for this compound?

  • Methodological Answer :
  • In Vitro Toxicity Profiling : Perform Ames tests for mutagenicity and mitochondrial toxicity assays (e.g., Seahorse XF Analyzer) to address discrepancies in hepatic or renal effects reported in prior naphthalene derivatives .
  • Omics Approaches : Use transcriptomics (RNA-seq) to identify differentially expressed genes in hepatocytes treated with the compound, focusing on pathways like oxidative stress (Nrf2) or apoptosis (Bax/Bcl-2) .

Safety and Best Practices

Q. What are critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods for synthesis and purification steps due to potential volatility of sulfonamide intermediates.
  • Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste .

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